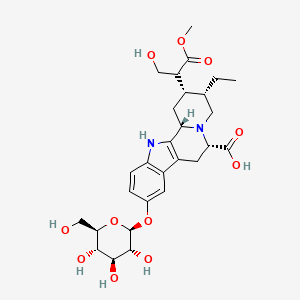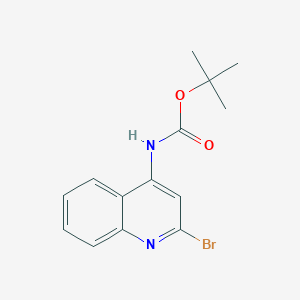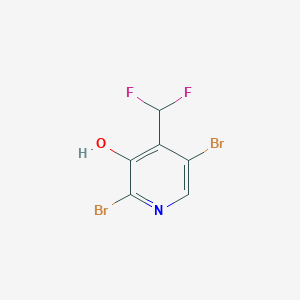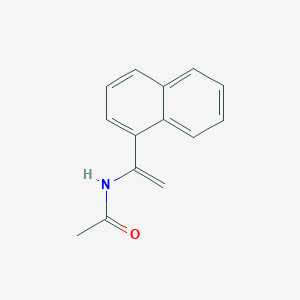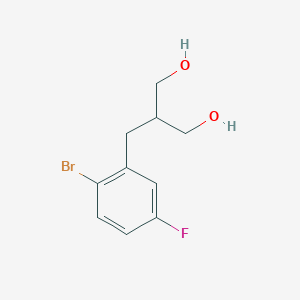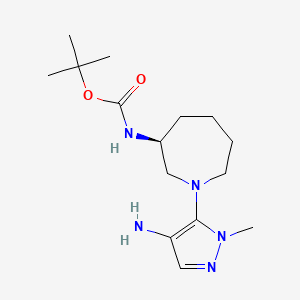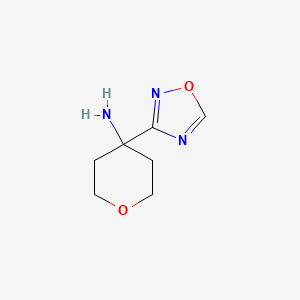
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine is a chemical compound with the molecular formula C7H12ClN3O2. It is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amidoxime with a suitable carboxylic acid derivative under acidic or basic conditions . The reaction conditions often include heating the reactants to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are compatible with large-scale production is crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the amine group.
Substitution: The oxadiazole ring can participate in substitution reactions, where different substituents are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring .
Wissenschaftliche Forschungsanwendungen
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral and antibacterial agent.
Materials Science: The unique properties of the oxadiazole ring make this compound useful in the development of new materials with enhanced thermal stability and mechanical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and molecular interactions due to its ability to form hydrogen bonds and interact with biological targets.
Wirkmechanismus
The mechanism of action of 4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This interaction can inhibit the activity of certain enzymes or disrupt biological pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: A basic oxadiazole structure without additional functional groups.
1,2,5-Oxadiazole: Another regioisomer of oxadiazole with different properties.
1,3,4-Oxadiazole: A different isomer with unique chemical behavior.
Uniqueness
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine is unique due to the presence of both the oxadiazole ring and the oxan-4-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .
Eigenschaften
Molekularformel |
C7H11N3O2 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
4-(1,2,4-oxadiazol-3-yl)oxan-4-amine |
InChI |
InChI=1S/C7H11N3O2/c8-7(1-3-11-4-2-7)6-9-5-12-10-6/h5H,1-4,8H2 |
InChI-Schlüssel |
GIKUZGHIKMDENY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(C2=NOC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


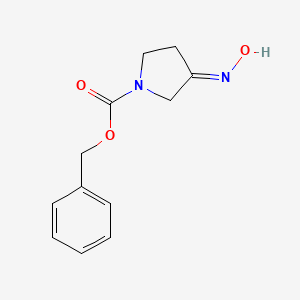
![Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate](/img/structure/B15242840.png)


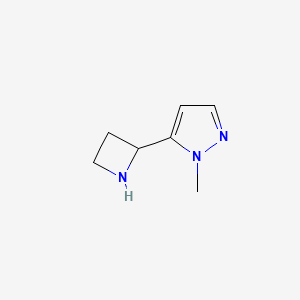

![4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane](/img/structure/B15242879.png)
![1,1-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B15242885.png)
